Comprehensive Technical Guide on 6-Bromo-7-fluoro-3-iodo-1H-indazole: Properties, Synthesis, and Applications in GCN2 Inhibitor Development
Comprehensive Technical Guide on 6-Bromo-7-fluoro-3-iodo-1H-indazole: Properties, Synthesis, and Applications in GCN2 Inhibitor Development
Executive Summary
In the landscape of modern medicinal chemistry, poly-halogenated heterocycles serve as highly programmable scaffolds for the modular synthesis of targeted therapeutics. 6-Bromo-7-fluoro-3-iodo-1H-indazole is a critical, advanced building block utilized primarily in the development of General Control Nonderepressible 2 (GCN2) kinase inhibitors[1][2]. By acting as a rigid, multi-functionalized core, this indazole derivative enables the precise construction of complex (aza)indazolyl-aryl sulfonamides, which are currently under investigation for their efficacy against solid tumors, leukemias, and neurodegenerative diseases[1][3].
As a Senior Application Scientist, this guide is designed to provide drug development professionals with a rigorous analysis of the compound's structural causality, its mechanistic role in GCN2 pathway modulation, and a self-validating synthetic protocol for its functionalization.
Physicochemical Properties & Structural Identifiers
To ensure accurate procurement, tracking, and analytical validation, the core identifiers and physicochemical properties of 6-Bromo-7-fluoro-3-iodo-1H-indazole are summarized below[4][5][6]:
| Property / Identifier | Value |
| Chemical Name | 6-Bromo-7-fluoro-3-iodo-1H-indazole |
| CAS Registry Number | 2432848-78-5 |
| Molecular Formula | C₇H₃BrFIN₂ |
| Molecular Weight | 340.92 g/mol |
| MDL Number | MFCD32707129 |
| InChIKey | DRHSETPUGJKEIQ-UHFFFAOYSA-N |
Rational Design & Structural Causality
The specific tri-halogenated pattern of this indazole is not arbitrary; it is a masterclass in synthetic programmability and pharmacokinetic optimization:
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C3-Iodo: The carbon-iodine bond is the weakest and most reactive among the halogens present. This allows for highly chemoselective oxidative addition by palladium catalysts, dictating that initial cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) will occur exclusively at the C3 position.
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C6-Bromo: Once the C3 position is functionalized, the C6-bromo group serves as a secondary orthogonal handle. It requires slightly higher activation energy but readily undergoes subsequent cross-coupling (such as Buchwald-Hartwig amination) to extend the molecular framework[1].
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C7-Fluoro: The introduction of a fluorine atom at C7 serves a dual purpose. First, its high electronegativity exerts an inductive pull that lowers the pKa of the adjacent indazole N-H, modulating its hydrogen-bond donor capacity—a critical factor for kinase hinge-binding. Second, it blocks metabolic oxidation by Cytochrome P450 enzymes at a typically vulnerable position, thereby enhancing the metabolic stability and half-life of the final drug candidate.
Mechanistic Context: Targeting the GCN2 Pathway
The primary application of 6-Bromo-7-fluoro-3-iodo-1H-indazole derivatives is the inhibition of the GCN2 (EIF2AK4) kinase[1].
The Causality of GCN2 in Oncology
Cancer cells within a solid tumor microenvironment (TME) frequently face severe nutrient deprivation and amino acid starvation[7][8]. To survive, these cells hijack the Integrated Stress Response (ISR). Uncharged tRNAs, which accumulate during amino acid depletion, bind to the regulatory domain of GCN2, triggering its kinase activation[7][9].
Activated GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α) at Ser51[7][9]. This phosphorylation halts global protein synthesis to conserve energy but paradoxically upregulates the translation of Activating Transcription Factor 4 (ATF4)[7]. ATF4 drives the expression of genes responsible for amino acid biosynthesis, autophagy, and oxidative stress mitigation, ultimately promoting tumor survival and adaptation[7][8].
By synthesizing indazole-based GCN2 inhibitors using 6-Bromo-7-fluoro-3-iodo-1H-indazole, researchers can block this adaptive survival mechanism, effectively starving the cancer cells and sensitizing them to apoptosis or concurrent chemotherapies[1][9].
Figure 1: GCN2 signaling pathway and targeted inhibition by indazole derivatives.
Synthetic Utility and Experimental Protocols
Before the C3-Iodo and C6-Bromo handles can be utilized in cross-coupling reactions, the nucleophilic indazole N-H must be protected. Failure to do so results in unwanted N-arylation, catalyst poisoning, and poor solubility of the intermediates. The standard protocol utilizes a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group[1][3].
Protocol: Regioselective N-SEM Protection
This protocol is designed as a self-validating system to ensure high yield and regiochemical fidelity[1][3].
Reagents:
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6-Bromo-7-fluoro-3-iodo-1H-indazole (1.0 eq)
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Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.12 eq)
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2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.12 eq)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology & Causality:
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Dissolution: Dissolve 6-Bromo-7-fluoro-3-iodo-1H-indazole in anhydrous THF under an inert argon atmosphere. Causality: THF is a polar aprotic solvent that effectively solvates the indazole while remaining inert to strong bases.
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Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Deprotonation is highly exothermic. Cooling prevents localized heating, which could lead to decomposition of the temperature-sensitive SEM-Cl reagent.
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Deprotonation: Add NaH suspension slowly in portions. Stir for 1 hour at 0 °C. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H (evolving H₂ gas), generating a highly nucleophilic indazolide anion.
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Protection: Add SEM-Cl dropwise at 0 °C. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Causality: The indazolide anion attacks the electrophilic methylene carbon of SEM-Cl, displacing the chloride ion. Warming to room temperature drives the reaction to completion.
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Quench & Extraction: Quench the reaction carefully with distilled water to neutralize unreacted NaH. Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation & Quality Control:
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In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The starting material spot must be entirely consumed, replaced by a higher-Rf spot (due to the loss of the polar N-H bond).
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Structural Confirmation: Analyze the isolated product via ¹H NMR. A successful reaction is validated by the disappearance of the broad indazole N-H singlet (typically ~13.0 ppm) and the appearance of a new singlet at ~5.7 ppm (N-CH₂-O) alongside a multiplet near 0.0 ppm corresponding to the nine trimethylsilyl protons.
Figure 2: Synthetic workflow for the regioselective N-SEM protection of the indazole.
Conclusion
6-Bromo-7-fluoro-3-iodo-1H-indazole (CAS: 2432848-78-5) is far more than a simple chemical intermediate; it is a rationally designed scaffold engineered for the precise synthesis of kinase inhibitors. By understanding the differential reactivity of its halogens and implementing robust, self-validating protection strategies, researchers can efficiently leverage this compound to develop next-generation GCN2 inhibitors. These therapeutics hold immense promise in dismantling the metabolic adaptations of cancer cells and addressing complex neurodegenerative pathologies.
References
- HiberCell, Inc., Lycera Corp, Pharmaron UK Ltd. (2020).(aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. Patent WO2020210828A1 / US20220388964A1.
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Van de Velde, L. A., et al. (2016). Stress Kinase GCN2 Controls the Proliferative Fitness and Trafficking of Cytotoxic T Cells Independent of Environmental Amino Acid Sensing. Cell Reports, 17(9), 2247-2258. Retrieved from[Link]
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Wei, C., et al. (2015). Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms. Molecular Biology of the Cell, 26(6), 1044-1057. Retrieved from[Link]
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